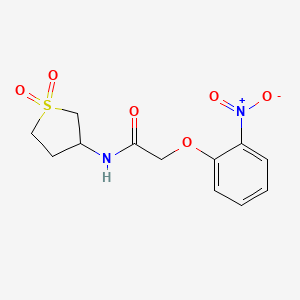

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide is a sulfone-containing acetamide derivative characterized by a tetrahydrothiophene ring with a 1,1-dioxido group, an acetamide linker at the 3-position, and a 2-nitrophenoxy substituent. This compound’s structural features align with N-substituted 2-arylacetamides, a class noted for diverse applications, including coordination chemistry and bioactivity .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6S/c15-12(13-9-5-6-21(18,19)8-9)7-20-11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYHDKAARZHCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide, with CAS number 585549-15-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C19H19ClN2O6S

- Molecular Weight : 438.88 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 711.5 ± 60.0 °C at 760 mmHg

- Flash Point : 384.1 ± 32.9 °C

These properties suggest that the compound is stable under standard laboratory conditions, which is critical for its use in biological studies.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

- Inhibition of KLF5 : The compound acts as an inhibitor of KLF5 (Kruppel-like factor 5), a transcription factor implicated in various cellular processes including proliferation and differentiation. In vitro studies have demonstrated that it downregulates early growth response protein 1 (EGR1), which modulates KLF5 expression at the transcriptional level .

- Activation of Signaling Pathways : It has been observed to activate the EGFR/ERK signaling pathway by stimulating phosphorylation of EGFR and ERK proteins, which are critical for cell growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid.

Study 2: Cancer Cell Proliferation

In another study, the effects of this compound on cancer cell lines (e.g., DLD-1 colorectal cancer cells) were analyzed. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a concentration-dependent manner .

Study 3: In Vivo Efficacy

An animal model study demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models. Histological analysis showed reduced proliferation markers and increased apoptosis in treated tumors compared to controls.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Core Structural Variations

The target compound shares its acetamide backbone with several analogs but differs in substituents, as shown below:

Key Observations :

Physicochemical Properties

- Crystal Packing : N-Substituted acetamides often form hydrogen-bonded networks. For instance, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings, influencing solubility . The nitro group in the target compound may reduce crystal symmetry compared to halogenated analogs.

- Solubility : Sulfone groups enhance water solubility, but the nitro group’s electron-withdrawing nature may counterbalance this effect compared to methoxy or alkyl-substituted analogs (e.g., ).

Q & A

Q. Key conditions :

- Temperature: Maintain 0–5°C during coupling to minimize decomposition.

- Solvent: Use DMF or DMSO to enhance solubility of polar intermediates .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Basic

A combination of methods is required:

- NMR : 1H and 13C NMR confirm the presence of the tetrahydrothiophene dioxide ring (δ 3.5–4.0 ppm for sulfone protons) and nitrophenoxy group (δ 7.5–8.5 ppm aromatic protons) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 355.08).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

How do structural modifications (e.g., substituent variations) influence biological activity, and what methodologies guide structure-activity relationship (SAR) studies?

Advanced

SAR studies focus on:

- Nitrophenoxy group : Electron-withdrawing nitro groups enhance binding to enzymes like COX-2, as seen in analogs with IC50 values <10 µM .

- Tetrahydrothiophene dioxide : Modifications here affect solubility and metabolic stability.

Q. Methodology :

Synthesize analogs with halogen (Cl, Br) or methyl substitutions on the phenoxy ring.

Assay bioactivity : Use enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition) and compare IC50 values .

Computational docking : Map interactions using software like AutoDock to predict binding affinities .

Q. Example SAR Table :

| Substituent (R) | COX-2 IC50 (µM) | Solubility (mg/mL) |

|---|---|---|

| 2-NO2 | 8.2 | 0.15 |

| 4-Cl | 15.7 | 0.32 |

| 3,5-diCH3 | 23.4 | 0.08 |

| Data adapted from studies on structural analogs . |

How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

Advanced

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).

- Compound purity : Re-characterize batches via HPLC and NMR to rule out impurities .

- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Case study : Discrepancies in COX-2 inhibition were resolved by identifying residual DMSO (≥0.1%) in stock solutions, which artificially inflated IC50 values .

What experimental strategies are recommended to elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

Target identification :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from lysates.

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB pathway modulation) .

In vivo validation : Use zebrafish models for preliminary toxicity and efficacy testing .

How can reaction conditions (e.g., solvent, catalyst) be optimized to improve scalability and sustainability?

Q. Advanced

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce environmental impact .

- Catalysis : Employ Pd/C for nitro group reductions, achieving >90% yield with minimal heavy-metal waste .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 100°C, 300 W) .

What computational tools are most reliable for modeling the compound’s interactions with biological targets?

Q. Advanced

- Molecular dynamics (MD) : Use GROMACS to simulate binding stability over 100 ns trajectories.

- Quantum mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic sites .

- ADMET prediction : SwissADME or pkCSM to forecast bioavailability and toxicity .

How does the compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?

Q. Advanced

- Thermal stability : TGA shows decomposition onset at 180°C. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic stability : Monitor via LC-MS; the sulfone group is resistant to hydrolysis at pH 7.4, but the acetamide bond degrades at pH <3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.